1,2-Bis(cyclohexylamino)ethane hydrate
Overview
Description
Scientific Research Applications
Facile Synthesis and Applications in Organic Chemistry
1,2-Bis(cyclohexylamino)ethane hydrate and its derivatives are utilized in organic synthesis for the preparation of various complex molecules. For instance, it has been involved in the facile synthesis of symmetrical 1,1-bis(silyl)ethenes through silylative coupling cyclization, demonstrating its utility in the synthesis of cyclic compounds and silyl-containing macrocycles with potential applications in materials science (P. Pawluć et al., 2005; A. Arzumanyan et al., 2014).
Chiral Ligands and Catalysis
The compound and its related structures have been employed as chiral ligands in asymmetric synthesis, highlighting its role in enhancing enantiomeric excess in chemical reactions. This has implications for the pharmaceutical industry, where the synthesis of enantiomerically pure compounds is crucial (A. Marinetti et al., 2001).
Supramolecular Chemistry and Material Science
In supramolecular chemistry, derivatives of this compound have been used to create complex structures with potential applications in material science, such as the construction of supramolecular bis-porphyrin tweezers. These compounds exhibit remarkable stability and enhanced optical activity, which could be leveraged in the development of new materials and sensors (V. Borovkov et al., 2002).
Crystal Engineering
Research has also explored the use of this compound in crystal engineering, where its derivatives participate in the formation of supramolecular assemblies. These findings contribute to the understanding of molecular interactions and the design of molecular architectures with specific physical and chemical properties (K. Arora & V. Pedireddi, 2003).
Safety and Hazards
According to the safety data sheet provided by TCI America, N,N’-Dicyclohexyl-1,2-ethanediamine Hydrate is not intended for drug or household use and is primarily used for laboratory research purposes . It is classified as a Category 1 skin corrosive/irritant and a Category 1 eye damage/irritation substance .
Mechanism of Action
Target of Action
The primary target of 1,2-Bis(cyclohexylamino)ethane hydrate is clay minerals, specifically montmorillonite . Clay minerals can cause wellbore instability and reservoir damage when they hydrate. The compound acts as a clay-swelling inhibitor to prevent these issues .
Mode of Action
This compound interacts with its target, montmorillonite, through adsorption . The compound’s molecular conformation significantly affects its adsorption ability. Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state .
Biochemical Pathways
It is known that the compound prevents the hydration of clay minerals, thereby inhibiting their swelling . This action likely affects various biochemical pathways related to clay mineral hydration and swelling.
Pharmacokinetics
The compound’s adsorption stability on the montmorillonite surface decreases with increasing temperature , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of clay mineral swelling. By inhibiting the hydration of these minerals, the compound reduces the risk of wellbore instability and reservoir damage .
Action Environment
Environmental factors, particularly temperature, significantly influence the action, efficacy, and stability of this compound. Increasing temperature can lead to more frequent conformational changes, weakening the interaction between the compound and montmorillonite, thus reducing adsorption stability .
Biochemical Analysis
Biochemical Properties
1,2-Bis(cyclohexylamino)ethane hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamides and methylamines in the presence of catalysts such as ionic liquids and Pd/C systems . These interactions are crucial for the selective synthesis of formamides and methylamines, which are important in various biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a clay-swelling inhibitor, preventing the hydration of clay minerals and thereby reducing the risk of wellbore instability and reservoir damage. This indicates its potential impact on cellular processes related to hydration and stability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with montmorillonite surfaces, affecting the molecular conformation and adsorption stability . These interactions are crucial for its function as a clay-swelling inhibitor and its role in biochemical reactions involving formamides and methylamines.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that its adsorption stability on montmorillonite surfaces decreases with increasing temperature . This indicates that its effectiveness as a clay-swelling inhibitor may vary over time and under different temperature conditions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its function in biochemical reactions. For instance, it has been shown to participate in the selective synthesis of formamides and methylamines through interactions with ionic liquids and Pd/C systems .
Properties
IUPAC Name |
N,N'-dicyclohexylethane-1,2-diamine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.H2O/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;/h13-16H,1-12H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVKEMQPVVPGPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCNC2CCCCC2.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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